6-Bromo-4-methyl-1,4-benzoxazin-3-one

Description

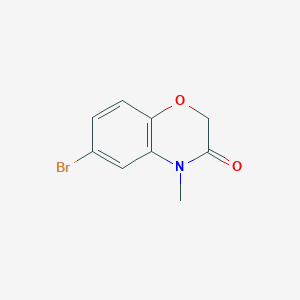

6-Bromo-4-methyl-1,4-benzoxazin-3-one is a synthetic derivative of the benzoxazinoid (BX) class, characterized by a benzoxazine core structure with a bromine atom at position 6 and a methyl group at position 2. Benzoxazinoids are heterocyclic compounds widely studied for their bioactive properties, including antimicrobial, antifungal, and anticancer activities . While naturally occurring BXs in plants (e.g., DIBOA, DIMBOA) typically feature hydroxyl, methoxy, or glucosyl substituents, synthetic derivatives like this compound are designed to enhance stability, bioavailability, or target specificity for pharmaceutical applications .

Properties

IUPAC Name |

6-bromo-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVXLTXGIDUXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682426 | |

| Record name | 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24036-47-3 | |

| Record name | 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Methylation of 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine

One of the most documented methods involves the methylation of 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine to yield 6-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, a closely related intermediate to the target compound.

- Starting Materials: 6-Bromo-3,4-dihydro-2H-benzooxazine hydrochloride

- Reagents: Potassium carbonate (base), methyl iodide (methylating agent)

- Solvent: Acetonitrile

- Conditions: Stirring under inert argon atmosphere at 50°C overnight

- Workup: Solvent removal under reduced pressure, filtration to remove insolubles, purification by medium-pressure silica gel chromatography using n-hexane/ethyl acetate gradient (98/2 to 90/10)

- Yield: 87% of pale yellow solid product

- [^1H NMR (CDCl3)](pplx://action/followup): Signals consistent with aromatic protons (6.70-6.73 ppm), methylene protons (4.25 and 3.26 ppm), and methyl group (2.86 ppm)

- [^13C NMR (CDCl3)](pplx://action/followup): Aromatic and aliphatic carbons identified

- HRMS-ESI: m/z [M+H]^+ calculated 228.00185, found 228.00168 (0.8 ppm error), confirming molecular formula C9H10BrNO

This method is referenced in a patent (US2017/45525) and represents a reliable methylation approach to obtain the 4-methyl derivative of the benzoxazine ring system.

Synthesis of 6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one as a Precursor

Another synthetic route involves the preparation of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, which is structurally related and can be transformed into various derivatives including 1,4-benzoxazin-3-ones.

- Starting Materials: 5-Bromo anthranilic acid and o-amino benzoyl chloride

- Solvent: Pyridine

- Conditions: Stirring at room temperature for 30 minutes

- Isolation: Filtration and washing with distilled water and petroleum ether to remove pyridine traces

- Yield: 75% pale creamish crystals

- Melting Point: Approximately 190°C

This intermediate can be further reacted with hydrazine hydrate under reflux to form related quinazolinone derivatives, indicating its versatility in heterocyclic synthesis.

General Notes on Preparation and Purification

- The methylation step typically requires a base such as potassium carbonate to deprotonate the nitrogen, facilitating nucleophilic substitution by methyl iodide.

- Inert atmosphere (argon) is preferred to avoid side reactions.

- Purification is commonly achieved by silica gel chromatography with a non-polar to slightly polar solvent gradient.

- The reaction temperature is moderate (around 50°C) for methylation to ensure good conversion without decomposition.

- Analytical characterization by NMR and HRMS is essential to confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Method

Research Findings and Practical Considerations

- The methylation method yields a high purity product suitable for further synthetic transformations or biological testing.

- The use of methyl iodide as a methylating agent is effective but requires careful handling due to its toxicity and volatility.

- The pyridine-mediated condensation to form benzoxazinone intermediates is a classical approach, providing good yields and straightforward isolation.

- Analytical data confirm the expected structure and high purity, essential for reproducibility and downstream applications.

- The synthetic routes are adaptable for scale-up and modification to synthesize related benzoxazinone derivatives with potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methyl-1,4-benzoxazin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.

Reduction: The reduction reaction can yield the corresponding amine or alcohol derivative.

Substitution: Substitution reactions can lead to the formation of various substituted benzoxazines.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-4-methyl-1,4-benzoxazin-3-one is used as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: In biological research, this compound has been studied for its potential bioactivity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it valuable in the design of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 6-Bromo-4-methyl-1,4-benzoxazin-3-one exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Research and Development Perspectives

- Drug Design : The 1,4-benzoxazin-3-one scaffold is promising for multitarget antimicrobial agents, with halogenation and alkylation strategies improving pharmacokinetics .

- Agricultural Applications: Synthetic BXs could complement natural plant defenses but require environmental safety assessments to avoid non-target toxicity .

Biological Activity

6-Bromo-4-methyl-1,4-benzoxazin-3-one is a brominated heterocyclic compound with the molecular formula . It belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The primary biological activity of this compound involves its role as an inhibitor of the enzyme renin. This inhibition affects the renin-angiotensin system (RAS), which is crucial in regulating blood pressure. By inhibiting renin, the compound can lead to a decrease in blood pressure, making it a candidate for antihypertensive drug development.

Cellular Effects

Research indicates that this compound influences various cellular processes by modulating cell signaling pathways and gene expression. It has been shown to interact with enzymes and proteins, leading to alterations in metabolic pathways. Notably, it has been identified as a building block for synthesizing pyrimidinyl substituted benzoxazinones, which are small molecule renin inhibitors.

Pharmacokinetics

Compounds similar to this compound typically exhibit favorable pharmacokinetic properties such as good permeability, solubility, and metabolic stability. These characteristics enhance their potential for therapeutic applications.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key differences:

| Compound Name | Biological Activity | Mechanism of Action | Target |

|---|---|---|---|

| This compound | Antihypertensive | Renin inhibition | RAS |

| 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | Antimicrobial | Enzyme inhibition | Various bacteria |

| 7-Bromo-6-methoxy-4-methyl-2H-1,4-benzoxazin-3(4H)-one | Antitumor | Cell proliferation inhibition | Cancer cells |

Antimicrobial Activity

A study focused on the structure-activity relationship (SAR) of synthetic derivatives of 1,4-benzoxazin-3-ones revealed promising antimicrobial properties. The research established quantitative structure–activity relationships (QSAR) for both natural and synthetic derivatives. The findings suggested that specific modifications in the benzoxazine structure could enhance antimicrobial activity against gram-positive and gram-negative bacteria .

Anticancer Potential

Another investigation into novel substituted 4H-benzoxazin-3-one derivatives highlighted their antifungal and cytotoxic activities. The study synthesized various derivatives and evaluated their effects on cancer cell lines. Some compounds exhibited significant cytotoxicity, indicating potential utility in cancer therapy .

QSAR Modeling

A comprehensive QSAR analysis involving 111 compounds demonstrated that certain structural features significantly influenced biological activity against various pathogens. The models generated showed strong predictive power for antimicrobial efficacy and provided insights into designing new compounds with enhanced activity .

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-4-methyl-1,4-benzoxazin-3-one?

Methodological Answer: A common approach involves functionalizing the benzoxazinone core via bromination and alkylation. For example, derivatives of 6-bromo-1,4-benzoxazin-3-one can be synthesized by reacting bromo-substituted anthranilic acid analogs with acylating agents (e.g., benzoyl chloride in pyridine at 0°C) . The methyl group at position 4 may be introduced via alkylation of the amine intermediate. Reaction progress is monitored using TLC with hexane:ethyl acetate (2:1) as the mobile phase .

Q. How is reaction completion confirmed during synthesis?

Methodological Answer: Thin-layer chromatography (TLC) is widely used. For 6-bromo derivatives, a hexane:ethyl acetate (2:1) solvent system resolves starting materials and products. Spots are visualized under UV light or iodine vapor. For example, in the synthesis of 6-bromo-2-phenyl derivatives, TLC confirmed the disappearance of the starting amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer: Variables include solvent polarity, temperature, and reagent stoichiometry:

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution for methyl group introduction .

- Temperature : Refluxing in glacial acetic acid (e.g., 3–4 hours at 110°C) improves cyclization efficiency .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) may accelerate alkylation steps .

Example Optimization:

A microwave-assisted synthesis protocol reduced reaction time from hours to minutes (e.g., 100°C for 1 hour in DMSO) while maintaining ~70% yield .

Q. How can spectroscopic discrepancies in structural characterization be resolved?

Methodological Answer: Contradictions in NMR or IR data often arise from conformational flexibility or solvent effects. For example:

- ¹H NMR : The methyl group at position 4 may exhibit splitting due to restricted rotation, observed as a singlet at δ 2.51 ppm in DMSO-d₆ .

- X-ray crystallography : Resolves ambiguities in regiochemistry. For a related dichloroethanone derivative, X-ray data confirmed the planar benzoxazinone ring and Br/C=O spatial orientation .

Key Spectral Data:

| Technique | Key Peaks | Interpretation |

|---|---|---|

| FT-IR | 1705 cm⁻¹ (C=O), 528 cm⁻¹ (C-Br) | Confirms carbonyl and bromine presence |

| ¹H NMR | δ 7.39–8.11 (aromatic H), δ 2.51 (CH₃) | Assigns substituent positions |

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Anthelmintic assays : Compounds are tested against Caenorhabditis elegans using motility inhibition as a metric. For example, derivatives showed LC₅₀ values of 25–50 µM .

- Antibacterial screens : Disk diffusion or microdilution assays against E. coli or S. aureus quantify MIC (minimum inhibitory concentration) .

Experimental Design Tip:

Include positive controls (e.g., albendazole for anthelmintic studies) and validate purity via HPLC before testing .

Q. How do substituent effects influence the reactivity of this compound?

Methodological Answer:

- Electron-withdrawing groups (Br) : Activate the carbonyl for nucleophilic attack at position 3, enabling functionalization (e.g., hydrazide coupling) .

- Methyl group (position 4) : Steric hindrance may reduce reactivity at adjacent sites. Computational modeling (e.g., DFT) predicts regioselectivity in substitution reactions .

Q. What strategies mitigate side reactions during functionalization of the benzoxazinone core?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) during bromination .

- Low-temperature stepwise synthesis : Prevents overhalogenation or decomposition .

Q. How is crystallinity assessed for structural validation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is definitive. For example, a dichloroethanone derivative crystallized in the monoclinic system (space group P2₁/c) with R-factor = 0.038, confirming planarity and bond angles .

Q. What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

- LogP calculation : Software like MarvinSketch estimates lipophilicity (e.g., LogP ≈ 2.1 for the parent compound).

- DFT simulations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 .

Q. How are stability and degradation profiles analyzed under varying conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), or acidic/basic conditions, then monitor via HPLC .

- Mass spectrometry : Identifies degradation products (e.g., debromination or oxidation fragments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.